

# NMR assignment for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

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## Compound of Interest

**Compound Name:** Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

**Cat. No.:** B067261

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An Application Note on the Nuclear Magnetic Resonance (NMR) Assignment of **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Boc-(S)-3-Amino-4,4-diphenyl-butyric acid** is a valuable chiral building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently used for amines due to its stability and ease of removal under acidic conditions.<sup>[1][2]</sup> Accurate structural characterization of such intermediates is critical for ensuring the integrity and purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of these molecules, providing detailed information about the molecular framework through <sup>1</sup>H and <sup>13</sup>C NMR spectra.<sup>[1]</sup> This document provides a comprehensive guide to the NMR assignment of **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**, including detailed experimental protocols and tabulated spectral data.

## Experimental Protocols

This section details the methodology for acquiring high-quality NMR data for **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**.

## Sample Preparation

- Accurately weigh 5-10 mg of **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution into a standard 5 mm NMR tube.

## NMR Instrument Setup and Calibration

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- Sample Insertion: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the field frequency using the deuterium signal from the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
- Temperature: Stabilize the probe temperature, typically at 298 K (25 °C).

## Data Acquisition

### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: Use a standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: A sweep width of approximately 12-16 ppm is typically sufficient.

### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of <sup>13</sup>C.
- Spectral Width: A sweep width of approximately 220-240 ppm is standard.[3]

### 2D NMR Spectroscopy (for unambiguous assignment):

- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between <sup>1</sup>H and <sup>13</sup>C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

## Data Processing

- Fourier Transformation: Apply an exponential window function (e.g., line broadening of 0.3 Hz for <sup>1</sup>H, 1.0 Hz for <sup>13</sup>C) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually or automatically phase the transformed spectrum and apply a polynomial baseline correction to ensure accurate integration.
- Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl<sub>3</sub>:  $\delta$ H = 7.26 ppm,  $\delta$ C = 77.16 ppm; DMSO-d<sub>6</sub>:  $\delta$ H = 2.50 ppm,  $\delta$ C = 39.52 ppm).[1]
- Integration and Analysis: Integrate the signals in the <sup>1</sup>H spectrum to determine the relative number of protons. Assign all peaks in both <sup>1</sup>H and <sup>13</sup>C spectra based on their chemical

shifts, multiplicities, and correlations from 2D NMR experiments.

## NMR Data Presentation and Assignment

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration used.

Structure for Assignment:

**Table 1: Estimated  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )**

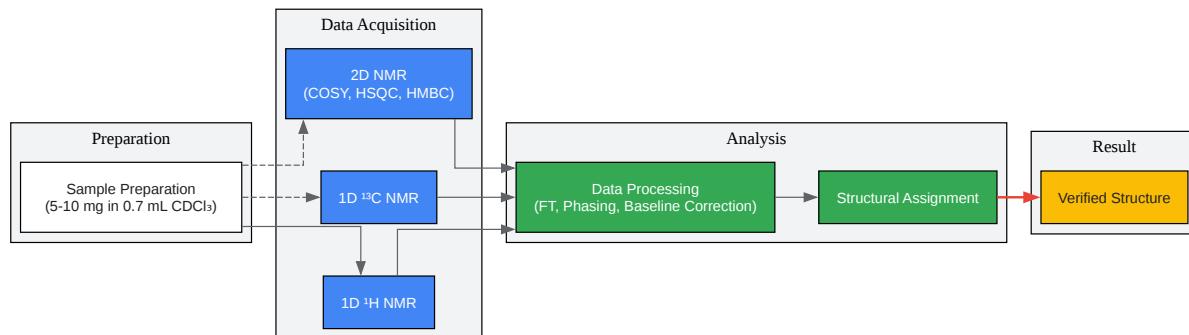
Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~10-12	br s	COOH
~7.35 - 7.15	m	Ar-H (10H)
~5.5 - 5.0	d	NH
~4.7 - 4.5	m	H-3
~4.4 - 4.2	d	H-4
~2.8 - 2.6	m	H-2 (2H)
~1.40	s	Boc $\text{C}(\text{CH}_3)_3$ (9H)

**Table 2: Estimated  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~175.5	COOH (C-1)
~155.2	Boc C=O
~141.8	Ar-C (ipso)
~129.0	Ar-C
~128.5	Ar-C
~126.8	Ar-C
~79.8	Boc C(CH <sub>3</sub> ) <sub>3</sub>
~57.1	C-4
~52.5	C-3
~39.6	C-2
~28.4	Boc C(CH <sub>3</sub> ) <sub>3</sub>

## Workflow for NMR Structural Assignment

The following diagram illustrates the logical workflow for the complete NMR assignment of **Boc-(S)-3-Amino-4,4-diphenyl-butyric acid**.



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Caption: Workflow for NMR spectroscopic analysis and assignment.

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## References

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